molecular formula C8H6N2O2 B2842713 2-(6-Cyanopyridin-3-yl)acetic acid CAS No. 1211526-77-0

2-(6-Cyanopyridin-3-yl)acetic acid

Cat. No. B2842713
CAS RN: 1211526-77-0
M. Wt: 162.148
InChI Key: DCIRALHNPJYYPS-UHFFFAOYSA-N
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Description

“2-(6-Cyanopyridin-3-yl)acetic acid” is an organic compound with the molecular weight of 162.15 . It is also known as “(6-cyano-3-pyridinyl)acetic acid” and has the InChI code "1S/C8H6N2O2/c9-4-7-2-1-6 (5-10-7)3-8 (11)12/h1-2,5H,3H2, (H,11,12)" .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of “2-(6-Cyanopyridin-3-yl)acetic acid” is represented by the formula C8H6N2O2 .


Physical And Chemical Properties Analysis

“2-(6-Cyanopyridin-3-yl)acetic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-(6-Cyanopyridin-3-yl)acetic acid: serves as a valuable building block in medicinal chemistry. Researchers explore its derivatives for various therapeutic purposes:

Pharmaceutical Intermediates

Biochemical Studies

Multicomponent Reactions

N-Arylimino-Pyrano[2,3-c]pyridine Derivatives

Practical Considerations

Safety and Hazards

The safety information for “2-(6-Cyanopyridin-3-yl)acetic acid” includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(6-cyanopyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-7-2-1-6(5-10-7)3-8(11)12/h1-2,5H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIRALHNPJYYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Cyanopyridin-3-yl)acetic acid

CAS RN

1211526-77-0
Record name 2-(6-cyanopyridin-3-yl)acetic acid
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